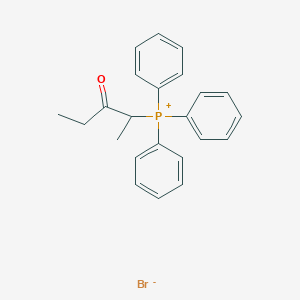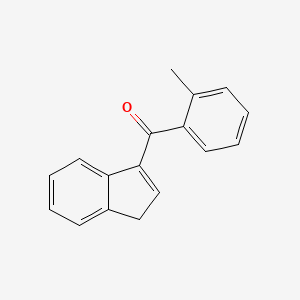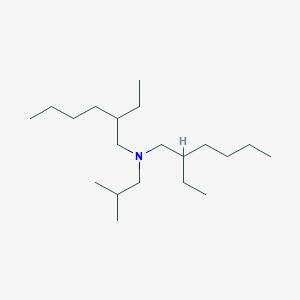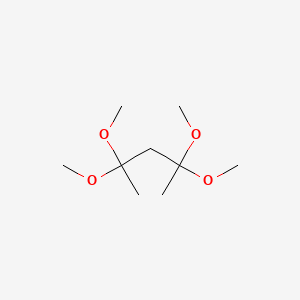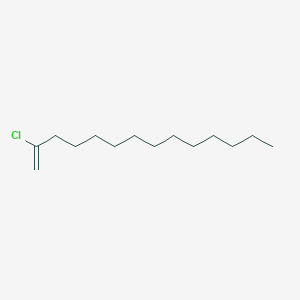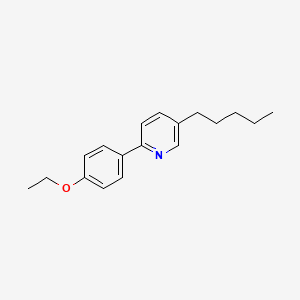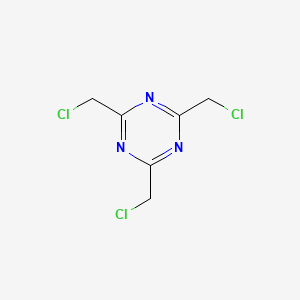
2,4,6-Tris(chloromethyl)-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tris(chloromethyl)-1,3,5-triazine is a chemical compound with the molecular formula C12H15Cl3. It is known for its unique structure and reactivity, making it a valuable compound in various scientific and industrial applications. This compound is characterized by the presence of three chloromethyl groups attached to a triazine ring, which imparts distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(chloromethyl)-1,3,5-triazine typically involves the chloromethylation of 1,3,5-triazine. One common method includes the reaction of 1,3,5-triazine with formaldehyde and hydrochloric acid under controlled conditions. The reaction is usually carried out at low temperatures to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques to obtain the final product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Tris(chloromethyl)-1,3,5-triazine undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the chloromethyl groups.
Oxidation Reactions: Products depend on the extent of oxidation and can include aldehydes, carboxylic acids, or other oxidized species.
Reduction Reactions: Reduced products vary based on the degree of reduction and the specific reducing agent used.
Wissenschaftliche Forschungsanwendungen
2,4,6-Tris(chloromethyl)-1,3,5-triazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, resins, and coatings.
Wirkmechanismus
The mechanism of action of 2,4,6-Tris(chloromethyl)-1,3,5-triazine involves its reactivity with various nucleophiles and electrophiles. The chloromethyl groups act as reactive sites, allowing the compound to participate in a variety of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4,6-Tris(bromomethyl)-1,3,5-triazine
- 2,4,6-Tris(iodomethyl)-1,3,5-triazine
- 2,4,6-Tris(methyl)-1,3,5-triazine
Uniqueness
2,4,6-Tris(chloromethyl)-1,3,5-triazine is unique due to its specific reactivity and the presence of chloromethyl groups, which provide distinct chemical properties compared to its bromomethyl, iodomethyl, and methyl analogs. The chloromethyl groups offer a balance of reactivity and stability, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
98142-42-8 |
|---|---|
Molekularformel |
C6H6Cl3N3 |
Molekulargewicht |
226.5 g/mol |
IUPAC-Name |
2,4,6-tris(chloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C6H6Cl3N3/c7-1-4-10-5(2-8)12-6(3-9)11-4/h1-3H2 |
InChI-Schlüssel |
RICRAVHJCLFPFF-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1=NC(=NC(=N1)CCl)CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Indazole, 1-[(trichloromethyl)thio]-6-(trifluoromethoxy)-](/img/structure/B14334069.png)
![4-[(E)-{2-[(2-Aminoethyl)amino]naphthalen-1-yl}diazenyl]benzene-1-sulfonamide](/img/structure/B14334082.png)
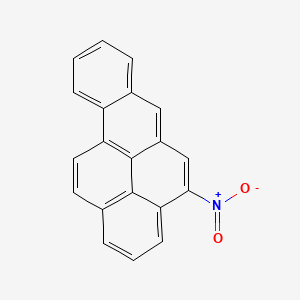
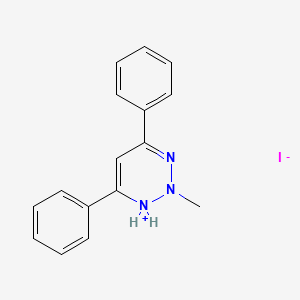
![1H-Pyrazole, 4,5-dihydro-1-[4-[(4-nitrophenyl)azo]phenyl]-3,5-diphenyl-](/img/structure/B14334109.png)
